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Abstract
RP-1664 is a first-in-class, orally bioavailable, and highly selective small molecule inhibitor of

Polo-like kinase 4 (PLK4).[1][2][3][4] Developed by Repare Therapeutics, RP-1664 is

engineered to exploit the synthetic lethal relationship between PLK4 inhibition and the

amplification or overexpression of the TRIM37 gene, a genetic alteration found in a range of

solid tumors, including breast cancer, non-small cell lung cancer (NSCLC), and a high

percentage of high-grade neuroblastomas.[2][3][5] Preclinical data demonstrate that RP-1664
induces potent, single-agent anti-tumor activity in TRIM37-high cancer models, both in vitro and

in vivo.[2][5][6] The compound is currently being evaluated in a Phase 1 clinical trial (LIONS,

NCT06232408) for the treatment of advanced solid tumors harboring TRIM37 alterations.[5][7]

This guide provides a comprehensive overview of the molecular target, mechanism of action,

preclinical data, and experimental methodologies related to RP-1664.

Molecular Target: Polo-like Kinase 4 (PLK4)
The designated molecular target of RP-1664 is Polo-like kinase 4 (PLK4).[1][2][3] PLK4 is a

serine/threonine kinase that plays a master regulatory role in centriole duplication during the

cell cycle.[8][9][10] Centrosomes, which are composed of two centrioles surrounded by

pericentriolar material (PCM), are the primary microtubule-organizing centers in animal cells
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and are essential for the formation of the bipolar mitotic spindle, ensuring proper chromosome

segregation.

PLK4's activity is tightly regulated to ensure that each cell forms exactly two centrosomes per

cell cycle.[7] Dysregulation of PLK4 can lead to an abnormal number of centrosomes, a

hallmark of many cancers that contributes to genomic instability.[11]

Mechanism of Action: Synthetic Lethality with
TRIM37
RP-1664's therapeutic strategy is rooted in the principle of synthetic lethality. It is specifically

designed to be effective in tumors that have an amplification or overexpression of the Tripartite

Motif-Containing Protein 37 (TRIM37) gene.[2][4][5]

The mechanism can be summarized as follows:

Role of TRIM37: TRIM37 is an E3 ubiquitin ligase that negatively regulates the stability of

several PCM components.[7][9] In tumors with high levels of TRIM37, the PCM is

compromised.[7][9]

Cellular Dependence: These TRIM37-high cells become critically dependent on centrioles for

successful cell division and mitotic spindle formation.[3][5]

Impact of PLK4 Inhibition: By selectively inhibiting PLK4, RP-1664 prevents new centriole

biogenesis.[3][5]

Synthetic Lethal Outcome: In TRIM37-high cancer cells, the dual insult of a compromised

PCM (due to high TRIM37) and the inability to form new centrioles (due to PLK4 inhibition by

RP-1664) leads to mitotic catastrophe and selective cancer cell death.[3][7] Normal cells,

with functional PCM, can tolerate the loss of centrioles and are therefore less sensitive to

PLK4 inhibition.

This targeted approach offers a precision oncology strategy for patients whose tumors carry the

TRIM37 biomarker.[2]

Caption: Signaling pathway of RP-1664's synthetic lethal action.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.biorxiv.org/content/10.1101/2025.02.15.638336.full
https://pmc.ncbi.nlm.nih.gov/articles/PMC6540285/
https://www.benchchem.com/product/b15604405?utm_src=pdf-body
http://www.protocol-online.org/prot/Protocols/Xenograft-Tumor-Model-Protocol-3435.html
https://www.bio-techne.com/resources/protocols-troubleshooting/improving-take-and-growth-of-mouse-xenografts-with-cultrex-bme
https://www.protocols.io/view/llc-cells-tumor-xenograft-model-ykkfuuw
https://www.biorxiv.org/content/10.1101/2025.02.15.638336.full
https://ir.reparerx.com/news-releases/news-release-details/repare-therapeutics-announces-six-abstracts-accepted/
https://www.biorxiv.org/content/10.1101/2025.02.15.638336.full
https://ir.reparerx.com/news-releases/news-release-details/repare-therapeutics-announces-six-abstracts-accepted/
https://www.reparerx.com/plk4-inhibitor/
https://www.protocols.io/view/llc-cells-tumor-xenograft-model-ykkfuuw
https://www.benchchem.com/product/b15604405?utm_src=pdf-body
https://www.reparerx.com/plk4-inhibitor/
https://www.protocols.io/view/llc-cells-tumor-xenograft-model-ykkfuuw
https://www.benchchem.com/product/b15604405?utm_src=pdf-body
https://www.reparerx.com/plk4-inhibitor/
https://www.biorxiv.org/content/10.1101/2025.02.15.638336.full
http://www.protocol-online.org/prot/Protocols/Xenograft-Tumor-Model-Protocol-3435.html
https://www.benchchem.com/product/b15604405?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Data
In Vitro Activity
RP-1664 has demonstrated potent and selective inhibition of PLK4 in biochemical and cell-

based assays.[9][10] In vitro, cell lines with high levels of TRIM37 show significantly greater

sensitivity to RP-1664 compared to those without TRIM37 amplification, confirming the

synthetic lethal phenotype.[9][10]

Studies in neuroblastoma (NBL) cell lines, which frequently exhibit 17q gain (the chromosomal

region containing TRIM37), showed robust sensitivity to RP-1664, with IC50 values in the

nanomolar range.[7]

Table 1: In Vitro Cell Viability (IC50) of RP-1664 in Neuroblastoma Cell Lines

Cell Line RP-1664 IC50 (nM) TRIM37/17q Status

Various NBL lines Nanomolar range 17q gain

(Note: Specific IC50 values for a broad panel of cell lines are detailed in preclinical publications

and presentations. The data indicates a consistent nanomolar potency in sensitive lines.)[7]

Pharmacodynamic studies in cells treated with RP-1664 show the expected on-target effects,

including:

Loss of centrioles.[9][10]

Accumulation of PLK4 protein, as inhibition prevents its degradation.[7][9][10]

Induction of p21, a cell cycle inhibitor, consistent with mitotic disruption.[9][10]

In Vivo Efficacy
In multiple preclinical xenograft models of solid tumors with TRIM37 amplification, including

breast cancer and neuroblastoma, orally administered RP-1664 has shown profound, dose-

dependent anti-tumor activity.[2][6][9]

Reported outcomes include:
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Tumor growth inhibition exceeding 80%.[9][10]

Sustained tumor regressions in multiple cell-derived and patient-derived xenograft (PDX)

models.[9][10]

Efficacy was demonstrated to correlate well with the extent of drug exposure (AUC).[9][10]

Table 2: Summary of In Vivo Preclinical Efficacy

Tumor Model Type Genetic Marker RP-1664 Outcome Reference

Breast Cancer
Xenograft

TRIM37-high
>80% TGI,
sustained
regressions

[9][10]

Neuroblastoma

Xenograft
TRIM37-high

Deep tumor growth

inhibition, regressions
[3][5]

| NSCLC Xenograft | TRIM37-high | Robust monotherapy activity |[2][6] |

Selectivity and Pharmacokinetics
RP-1664 was developed through structure-based optimization of a precursor molecule,

centrinone B, to improve metabolic stability and oral bioavailability.[1] Kinome profiling has

demonstrated that RP-1664 has exquisite selectivity for PLK4 over related kinases, including

Aurora A/B and PLK1.[12] The compound possesses an excellent pharmacokinetic profile in

preclinical species, suitable for oral administration.[1]

Experimental Protocols & Workflows
Cell Viability and IC50 Determination
The anti-proliferative effect of RP-1664 is typically measured using cell viability assays.

Methodology:

Cell Plating: Cancer cell lines (both TRIM37-high and control) are seeded in 96-well plates at

a predetermined density and allowed to adhere overnight.
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Compound Treatment: Cells are treated with a serial dilution of RP-1664 for a period of 72 to

96 hours.

Viability Assessment: Cell viability is measured using reagents like CellTiter-Glo®

(Promega), which quantifies ATP levels as an indicator of metabolically active cells, or via

automated microscopy (e.g., Incucyte).

Data Analysis: Luminescence or confluence data is normalized to vehicle-treated controls.

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic

curve using appropriate software (e.g., GraphPad Prism).

Seed cells in 96-well plates

Add serial dilutions of RP-1664

Incubate for 72-96 hours

Add CellTiter-Glo® Reagent

Measure Luminescence

Normalize data and calculate IC50

Dose-Response Curve
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Caption: Workflow for a typical cell viability (IC50) assay.

Western Blot for Pharmacodynamic Markers
Western blotting is used to confirm target engagement and downstream effects by measuring

protein levels.

Methodology:

Cell Lysis: Cells treated with RP-1664 are harvested and lysed using RIPA buffer

supplemented with protease and phosphatase inhibitors.

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE (e.g., 10-12% gel)

and transferred to a PVDF membrane.

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and incubated

overnight with primary antibodies against PLK4, p21, or a loading control (e.g., GAPDH, α-

tubulin).

Detection: After incubation with an appropriate HRP-conjugated secondary antibody, the

protein bands are visualized using an enhanced chemiluminescence (ECL) substrate.

In Vivo Xenograft Tumor Model
Efficacy is evaluated in immunocompromised mice bearing human tumor xenografts.

Methodology:

Cell Implantation: TRIM37-high cancer cells (e.g., 3 x 10^6 cells) are suspended in a suitable

medium (e.g., PBS with Matrigel) and injected subcutaneously into the flank of

immunodeficient mice (e.g., nude or SCID mice).

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor

volume is calculated using the formula: Volume = (width)² x length/2.
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Treatment: Mice are randomized into vehicle control and RP-1664 treatment groups. RP-
1664 is administered orally according to a specified dose and schedule.

Monitoring: Tumor volumes and body weights are measured regularly (e.g., 2-3 times per

week).

Endpoint: The study concludes when tumors in the control group reach a predetermined

size. Tumor growth inhibition (TGI) is calculated to determine efficacy.

Conclusion
RP-1664 is a highly selective and potent PLK4 inhibitor that has demonstrated significant

preclinical efficacy as a monotherapy in cancer models characterized by TRIM37 amplification.

Its mechanism of action, based on the synthetic lethal interaction between PLK4 inhibition and

TRIM37 overexpression, provides a clear patient selection strategy. The promising preclinical

data, combined with favorable pharmacokinetic properties, has supported its advancement into

clinical trials, representing a novel and targeted therapeutic approach for a defined patient

population with high unmet medical need.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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